2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is a type of Schiff base hydrazone, which is characterized by the presence of an azomethine group (-NHN=CH-). Schiff bases are widely studied due to their ability to form stable complexes with transition metals, making them valuable in coordination chemistry and bioinorganic research .
Preparation Methods
The synthesis of 1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . The general reaction scheme can be represented as follows:
[ \text{Hydrazine/ Hydrazide} + \text{Aldehyde/ Ketone} \rightarrow \text{Schiff Base Hydrazone} ]
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the iodine atom, using nucleophiles like thiols or amines to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE has several scientific research applications:
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE involves its interaction with molecular targets through coordination with metal ions. The azomethine group (-NHN=CH-) plays a crucial role in binding to metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE include other Schiff base hydrazones derived from different aldehydes or ketones. Examples include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications
Properties
Molecular Formula |
C17H16IN3O2 |
---|---|
Molecular Weight |
421.23 g/mol |
IUPAC Name |
N'-[(E)-(2-iodophenyl)methylideneamino]-N-[(4-methylphenyl)methyl]oxamide |
InChI |
InChI=1S/C17H16IN3O2/c1-12-6-8-13(9-7-12)10-19-16(22)17(23)21-20-11-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+ |
InChI Key |
ZAENMKOWYDFELB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC=CC=C2I |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.